Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Description

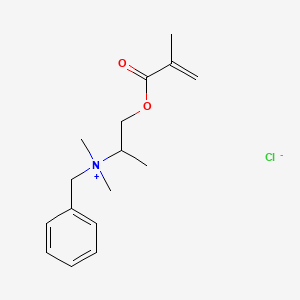

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 46917-07-1) is a quaternary ammonium compound with a benzyl group, two methyl substituents on the nitrogen atom, and a methacrylate-derived side chain. Its molecular formula is C₁₅H₂₂ClNO₂, and it has a molecular weight of 283.79 g/mol . The compound is characterized by a reactive methacryloyloxy group, enabling applications in polymer chemistry (e.g., as a monomer for antimicrobial coatings) and biocidal formulations . Its EC number is 256-288-5, and it is registered under REACH for commercial use .

Properties

CAS No. |

94086-97-2 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

benzyl-dimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |

InChI |

InChI=1S/C16H24NO2.ClH/c1-13(2)16(18)19-12-14(3)17(4,5)11-15-9-7-6-8-10-15;/h6-10,14H,1,11-12H2,2-5H3;1H/q+1;/p-1 |

InChI Key |

QFAMIUUOKOEDJN-UHFFFAOYSA-M |

Canonical SMILES |

CC(COC(=O)C(=C)C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps :

Reaction of Methylbenzylamine with Acryloyl Chloride: Methylbenzylamine is reacted with acryloyl chloride to form an intermediate compound.

Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.

Quaternization with Methyl Chloride: Finally, the compound is quaternized using methyl chloride to form the desired product.

Industrial production methods may vary slightly depending on the desired purity and scale of production. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reactions .

Chemical Reactions Analysis

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes several types of chemical reactions :

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications :

Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: It is employed in the treatment of textiles and water purification processes due to its antimicrobial and surfactant properties.

Mechanism of Action

The mechanism of action of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes . As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its application as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

*Estimated based on structural analogs.

Key Observations:

- Chain Length : The propyl variant (93941-92-5) has similar molecular weight to the target compound but increased hydrophobicity, favoring applications in coatings .

- Oxoallyl Modifications : The absence of a methyl group on the oxoallyl moiety (46830-22-2) reduces steric hindrance, improving reactivity in polymerization .

Research Findings and Industrial Relevance

- Synthesis: The target compound is synthesized via quaternization of 2-dimethylaminoethyl methacrylate with benzyl chloride, a process scalable for industrial production .

- Market Availability : Suppliers like Dayang Chem (Hangzhou) Co., Ltd., list the compound for commercial use, highlighting demand in coatings and hygiene products .

- Comparative Studies: Studies on analogs suggest that minor structural changes significantly alter solubility and efficacy. For example, the propyl variant (93941-92-5) outperforms ethyl derivatives in hydrophobic applications .

Biological Activity

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride, commonly referred to as benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride, is a quaternary ammonium compound with diverse applications in both organic synthesis and biological contexts. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies.

- Molecular Formula : C₁₅H₂₂ClNO₂

- Molecular Weight : 283.79 g/mol

- CAS Number : 46917-07-1

- InChIKey : ZGCZDEVLEULNLJ-UHFFFAOYSA-M

This compound functions primarily as a surfactant and a catalyst in organic reactions. Its quaternary ammonium structure contributes to its ability to interact with cell membranes, potentially affecting membrane permeability and fluidity. This interaction can lead to various biological effects, including antimicrobial activity and cytotoxicity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of oxidative stress |

| MCF7 | 30 | Disruption of mitochondrial membrane potential |

| A549 | 40 | Activation of caspase pathways |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, suggesting its potential utility in clinical settings for treating resistant infections.

Case Study 2: Cancer Therapeutics

Another study focused on the cytotoxic effects of this compound on breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of intrinsic apoptotic pathways. The findings were published in Cancer Letters, highlighting the compound's potential as a chemotherapeutic agent.

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments indicate potential irritant effects on skin and eyes. The GHS classification indicates:

- Skin Irritancy : Causes skin irritation (H315)

- Eye Irritancy : Causes serious eye irritation (H319)

Q & A

Basic Research Questions

Q. What are the primary methods for structural characterization of benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the quaternary ammonium structure, methacrylate group, and benzyl substituent. Key peaks include δ 3.2–3.5 ppm (N-CH) and δ 5.6–6.3 ppm (allyl protons) .

- Infrared Spectroscopy (IR) : Identify functional groups such as the carbonyl (C=O) stretch at ~1700 cm and ether (C-O-C) vibrations at ~1100 cm .

- Mass Spectrometry (MS) : Confirm molecular weight (296.6 g/mol) via electrospray ionization (ESI-MS) in positive ion mode .

Q. What synthetic routes are documented for this compound?

- Methodology :

- Quaternary Ammonium Salt Formation : React 2-(dimethylamino)ethyl methacrylate with benzyl chloride under reflux in anhydrous ethanol. Monitor reaction completion via thin-layer chromatography (TLC) .

- Purification : Crystallize the product using acetone/ethyl acetate mixtures to remove unreacted starting materials .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 benzyl chloride to methacrylate derivative) to minimize side products like bis-quaternary salts .

Q. How are key physicochemical properties (e.g., solubility, stability) determined?

- Methodology :

- Solubility Testing : Conduct phase-solubility studies in water, ethanol, and dichloromethane. The compound is highly soluble in polar aprotic solvents but precipitates in hexane .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .

- Hygroscopicity : Measure water absorption under controlled humidity (e.g., 25°C, 60% RH) using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How does structural modification (e.g., alkyl chain length, substituents) impact biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., with dodecyl or tetradecyl chains) and compare antimicrobial efficacy against Gram-positive bacteria using MIC assays. Longer alkyl chains (C12–C16) enhance membrane disruption .

- Computational Modeling : Perform molecular docking to evaluate interactions with bacterial lipid bilayers (e.g., phosphatidylglycerol headgroups) .

Q. What experimental strategies resolve contradictions in reported stability data under acidic conditions?

- Methodology :

- pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 2–10) at 37°C. Analyze degradation products via HPLC-MS. Contradictions may arise from differences in counterion effects (e.g., chloride vs. bromide) .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life under varying temperatures (40°C, 60°C) .

Q. How can researchers validate analytical methods for quantifying trace impurities?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Develop a reverse-phase method with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid). Validate linearity (R > 0.999) and limit of detection (LOD < 0.1 µg/mL) .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to identify degradation pathways and impurity profiles .

Q. What role does this compound play in polymer science applications?

- Methodology :

- Cationic Monomer Incorporation : Copolymerize with acrylamide via free-radical polymerization. Use H NMR to confirm incorporation efficiency (>95%) and dynamic light scattering (DLS) to measure zeta potential (+30 to +50 mV) .

- Antifouling Coatings : Evaluate biofilm inhibition on surfaces using confocal microscopy and crystal violet assays. Higher charge density correlates with reduced bacterial adhesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.